molecular formula C39H54NOPS B13658739 (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13658739
M. Wt: 615.9 g/mol
InChI Key: CFVSUHDMEAHOGI-WQCQFOPLSA-N
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Description

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of adamantane groups, a phosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the specific transformation desired .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide moiety can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified adamantane or phosphanyl groups .

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows for the formation of enantiomerically pure products, which are important in the synthesis of pharmaceuticals and other fine chemicals .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. For example, they may serve as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphanyl group can coordinate with metal ions, while the sulfinamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, phosphanyl, and sulfinamide groups. This combination imparts distinct chemical properties, such as high stability and specific reactivity, making it valuable in various applications .

Properties

Molecular Formula

C39H54NOPS

Molecular Weight

615.9 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C39H54NOPS/c1-25-10-26(2)12-33(11-25)36(40-43(41)37(3,4)5)34-8-6-7-9-35(34)42(38-19-27-13-28(20-38)15-29(14-27)21-38)39-22-30-16-31(23-39)18-32(17-30)24-39/h6-12,27-32,36,40H,13-24H2,1-5H3/t27?,28?,29?,30?,31?,32?,36-,38?,39?,42?,43?/m1/s1

InChI Key

CFVSUHDMEAHOGI-WQCQFOPLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C

Origin of Product

United States

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